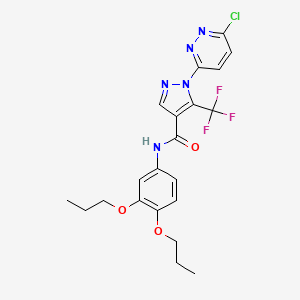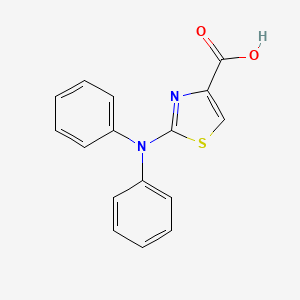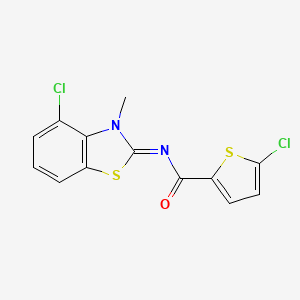
1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21ClF3N5O3 and its molecular weight is 483.88. The purity is usually 95%.
BenchChem offers high-quality 1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photosynthetic Electron Transport Inhibitors
Research on pyrazole derivatives, including those structurally related to the queried compound, has shown significant activity as inhibitors of photosynthetic electron transport. These compounds interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, demonstrating potential as herbicides by inhibiting photosynthesis. The structural analysis and molecular modeling studies suggest that the inhibitory potential is primarily associated with the electrostatic properties of these compounds (Vicentini et al., 2005).
Antimicrobial and Antioxidant Activities
Novel arylazothiazole disperse dyes containing the chemical framework have been synthesized for dyeing polyester fibers and evaluated for their biological activities. These compounds exhibit high efficiency in vitro screening for antioxidant, antitumor, and antimicrobial activities against various pathogenic bacteria and fungi. The dyed polyester fibers offer potential applications in sterile and biologically active fabrics for diverse life applications (Khalifa et al., 2015).
Molecular Docking and Screening
Pyridine and fused pyridine derivatives, related to the chemical structure , have been prepared and evaluated through in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. Preliminary results indicate moderate to good binding energies, showcasing antimicrobial and antioxidant activity. This highlights the potential pharmacological applications of these compounds in designing novel therapeutic agents (Flefel et al., 2018).
Insecticidal Activities
Research into 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which share a common motif with the queried compound, has unveiled promising insecticidal activities against various pests. These findings suggest the potential of such compounds in agricultural pest management, indicating a broad spectrum of insecticidal activities against both lepidopteran and dipterous insects (Wu et al., 2017).
properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N5O3/c1-3-9-32-15-6-5-13(11-16(15)33-10-4-2)27-20(31)14-12-26-30(19(14)21(23,24)25)18-8-7-17(22)28-29-18/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYUNGVFGGYPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2)C3=NN=C(C=C3)Cl)C(F)(F)F)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloropyridazin-3-yl)-N-(3,4-dipropoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2581652.png)

![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2581656.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2581658.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2581659.png)
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2581662.png)

![(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2581666.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(4-methylbenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2581667.png)
![2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2581668.png)

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)

